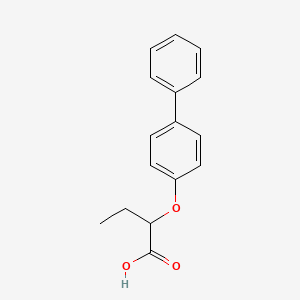
2-(1,1'-Biphenyl-4-yloxy)butanoic acid
Descripción general
Descripción
2-(1,1'-Biphenyl-4-yloxy)butanoic acid (BPB) is an organic compound that has been studied for its potential applications in scientific research. BPB is a derivative of carboxylic acid, and it is known for its unique properties, such as its ability to form strong hydrogen bonds, its low toxicity, and its ability to form complexes with other molecules. BPB has been used in a variety of scientific research applications, including drug delivery, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of related compounds, like 8-[4′-propoxy(1,1-biphenyl)-yloxy]-octanoic acid, involves optimal reaction conditions to achieve high yields and purity, demonstrating the compound's potential as a thermotropic liquid crystal. This highlights its utility in materials science for developing new liquid crystalline materials with specific thermal and optical properties (Cai Li, 2009).
Liquid Crystalline Properties
- Research comparing the liquid crystallinity values of similar compounds suggests potential applications in designing materials with specific liquid crystalline behaviors, which could be beneficial for advanced display technologies or materials engineering (J. Yamamoto et al., 2005).
Pharmaceutical Applications
- Novel biphenyl ester derivatives exhibit significant anti-tyrosinase activities, suggesting their potential use in pharmaceutical applications, particularly in treatments targeting hyperpigmentation disorders or as a component in cosmetic products to regulate melanin synthesis (Huey Chong Kwong et al., 2017).
Material Science
- The magnetism of conjugated organic nitroxides, including compounds with biphenyl structures, indicates their potential application in designing new magnetic materials for electronic, sensing, or information storage technologies (L. M. Field, P. M. Lahti, 2003).
Green Chemistry
- An organic solvent-free process for synthesizing key intermediates like 4-(4-hydroxyphenyl)butanoic acid from methoxyphenyl butanoic acid derivatives highlights the compound's role in promoting greener chemical processes and its potential application in synthesizing other environmentally friendly compounds (L. Delhaye et al., 2006).
Polymer Science
- Synthesis of side-chain liquid crystalline polyacetylenes bearing succinic acid spacers from related monomers demonstrates applications in polymer science, particularly in developing polymers with unique optical and physical properties, which could be useful in coatings, films, and advanced materials technology (K. Mizuta et al., 2011).
Propiedades
IUPAC Name |
2-(4-phenylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-2-15(16(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFDDRHVXNKUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1'-Biphenyl-4-yloxy)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071611.png)
![5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071624.png)
![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)
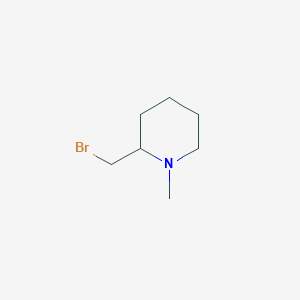

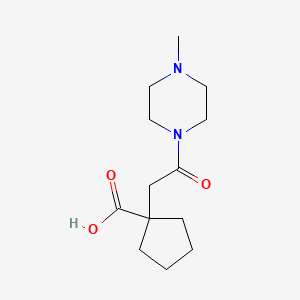
![[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B3071663.png)


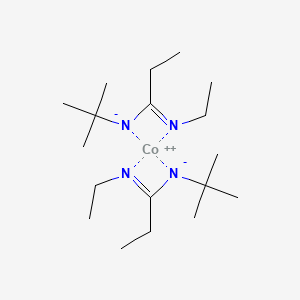
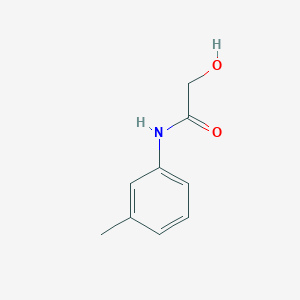
![3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071696.png)
![3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3071697.png)
